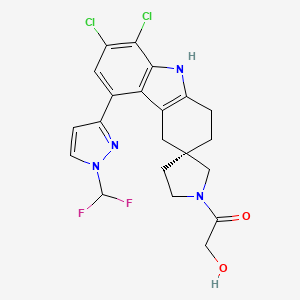
Pdk-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdk-IN-3: is a potent inhibitor of pyruvate dehydrogenase kinase, which plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex. This complex is essential for the oxidative decarboxylation of pyruvate to acetyl coenzyme A, linking glycolysis to the tricarboxylic acid cycle and ATP generation. This compound has shown significant potential in inducing proliferation and apoptosis in A549 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of Pdk-IN-3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pdk-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pdk-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of the pyruvate dehydrogenase complex and its role in cellular metabolism.
Biology: Investigated for its effects on cell proliferation and apoptosis, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for metabolic diseases, such as diabetes and heart failure, by modulating the activity of pyruvate dehydrogenase kinase.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways
Wirkmechanismus
Pdk-IN-3 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby maintaining its catalytic activity. The active pyruvate dehydrogenase complex facilitates the conversion of pyruvate to acetyl coenzyme A, promoting aerobic metabolism and ATP generation. The molecular targets and pathways involved include the pyruvate dehydrogenase complex and its regulatory enzymes .
Vergleich Mit ähnlichen Verbindungen
Dichloroacetate: Another inhibitor of pyruvate dehydrogenase kinase, known for its potential in treating metabolic disorders.
Radicicol: A compound with a similar inhibitory effect on pyruvate dehydrogenase kinase but with different potency and specificity.
Uniqueness of Pdk-IN-3: this compound stands out due to its high potency and broad-spectrum inhibition of pyruvate dehydrogenase kinase isoforms. It has shown significant efficacy in inducing cell proliferation and apoptosis, making it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H19ClN2O5S2 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O5S2/c1-11-9-12(2)16(26(23,24)18-7-8-20)10-15(11)19-25(21,22)14-5-3-13(17)4-6-14/h3-6,9-10,18-20H,7-8H2,1-2H3 |
InChI-Schlüssel |
CYNYZDWGNQYJDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



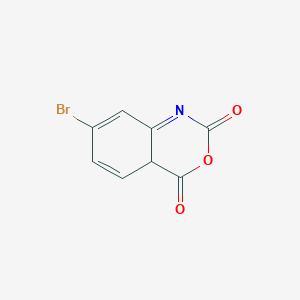
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)


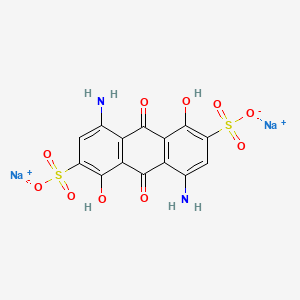
![(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one](/img/structure/B12364548.png)
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
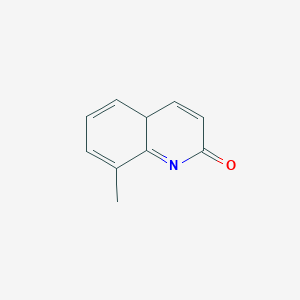
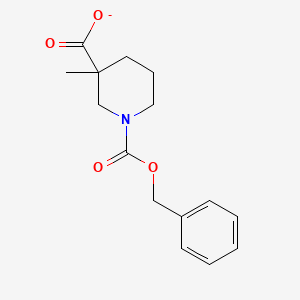
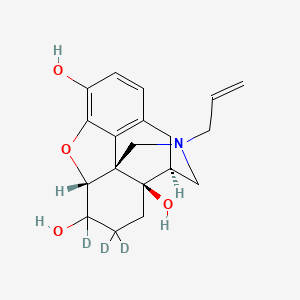
![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)
